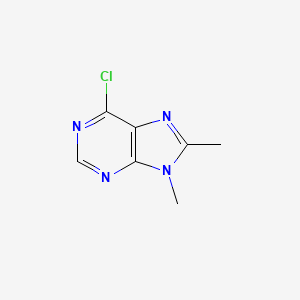

6-chloro-8,9-dimethyl-9H-purine

Description

Properties

Molecular Formula |

C7H7ClN4 |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

6-chloro-8,9-dimethylpurine |

InChI |

InChI=1S/C7H7ClN4/c1-4-11-5-6(8)9-3-10-7(5)12(4)2/h3H,1-2H3 |

InChI Key |

GJAQIJSYKGXEBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C)N=CN=C2Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block for Purine Derivatives

6-Chloro-8,9-dimethyl-9H-purine serves as a crucial building block in the synthesis of more complex purine derivatives. The chlorination and methylation at specific positions enhance its reactivity, making it suitable for further modifications to create novel compounds with desired properties.

Synthetic Routes

The synthesis typically involves chlorination of 8,9-dimethyl-9H-purine using chlorinating agents like thionyl chloride or phosphorus oxychloride. This process is carried out under controlled conditions in inert solvents such as dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.

Biological Research

Interaction with Biological Macromolecules

Research indicates that this compound interacts with various biological macromolecules, including enzymes and nucleic acids. This interaction can modulate enzyme activity and influence cellular processes such as nucleotide synthesis and cell proliferation.

Anticancer and Antiviral Properties

The compound has been investigated for its potential therapeutic applications, particularly in oncology and virology. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against leukemia cell lines, inducing apoptosis through mechanisms such as cell cycle arrest and caspase activation .

Medicinal Chemistry

Therapeutic Applications

The unique structure of this compound allows it to function as a biochemical probe in studies related to purine metabolism. Its structural similarity to nucleobases makes it a candidate for drug development targeting various diseases, including cancer and viral infections.

Case Studies

- Leukemia Treatment : A study demonstrated that an 18-member library of poly-substituted purines, including this compound analogs, showed promising results against Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells. The compounds induced apoptosis in Jurkat cells while having a lesser effect on K562 cells .

- Phosphodiesterase Inhibition : Another study focused on the inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds, highlighting the potential role of purine derivatives like this compound in modulating cyclic nucleotide levels within cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Purine Ring

2,6-Dichloro-8,9-dimethyl-9H-purine (CAS 1474018-06-8)

- Structure : Chlorine at C2 and C6; methyl groups at C8 and C8.

- Molecular Formula : C₇H₆Cl₂N₄.

- This may alter nucleophilic substitution kinetics compared to the mono-chloro analogue .

- Applications : Used as an intermediate in kinase inhibitor synthesis due to enhanced halogen bonding capabilities .

N9-[4'-Chloro-2'-butynyl-1'-yl]-6-chloropurine (9a)

- Structure : Chlorine at C6; a chloroalkynyl group at N9.

- Molecular Formula : C₉H₆Cl₂N₄.

- Key Differences : The bulky chloroalkynyl substituent introduces steric hindrance, reducing accessibility for enzymatic metabolism. The absence of C8/C9 methyl groups decreases lipophilicity, impacting membrane permeability .

- Synthesis : Prepared via alkylation of 6-chloropurine with 1,4-dichlorobutyne, yielding 59% product .

6-Chloro-9-(2-nitro-phenyl-sulfonyl)-9H-purine

- Structure : Chlorine at C6; a sulfonyl group at N9.

- Molecular Formula : C₁₁H₆ClN₅O₄S.

- Key Differences : The electron-withdrawing sulfonyl group destabilizes the purine ring, increasing susceptibility to hydrolysis. Crystallographic studies reveal intermolecular π-π stacking and hydrogen bonding, unlike the methylated analogue .

Regiochemical and Stereochemical Considerations

N-7 vs. N-9 Alkylation

- Example : 3-[(6-Chloro-7H-purin-7-yl)methyl]cyclobutan-1-one (N-7) vs. 3-[(6-Chloro-9H-purin-9-yl)methyl]cyclobutan-1-ol (N-9).

- Impact : N-7 alkylation leads to reduced planarity of the purine ring, altering π-π interactions in crystal lattices. N-9 alkylation preserves aromaticity, favoring stronger hydrogen bonding networks .

8,9-Dimethyl vs. 8,9-Dihydro Substitution

- Example : 6-Chloro-8,9-dimethyl-9H-purine vs. 3-[(6-Chloro-8,9-dihydro-7H-purin-7-yl)methyl]cyclobutan-1-ol.

- Impact : Methyl groups at C8/C9 increase steric bulk, reducing rotational freedom and enhancing thermal stability. Dihydro analogues exhibit conformational flexibility, impacting binding to biological targets .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| This compound | 186.62 | Not reported | ~5 (DMSO) | 1.8 |

| 2,6-Dichloro-8,9-dimethyl-9H-purine | 217.06 | Not reported | ~3 (DMSO) | 2.5 |

| N9-[4'-Chloro-2'-butynyl]-6-chloropurine | 241.08 | 92–94 | ~10 (CHCl₃) | 2.1 |

| 6-Chloro-8,9-dimethoxy-phenanthridine (14b) | 328.11 | 201.3–202.3 | ~1 (MeOH) | 3.2 |

Notes:

Preparation Methods

Alkylation of 6-Chloropurine Precursors

The alkylation of 6-chloropurine intermediates represents a foundational approach for introducing methyl groups at the 8- and 9-positions. A study by Maddila et al. demonstrated the use of cellulose sulfuric acid as a reusable catalyst for synthesizing 6-chloro-8-substituted purines under solvent-free conditions . While their work focused on 8-aryl derivatives, the methodology is adaptable for methylation by substituting arylboronic acids with methylating agents. For instance, reacting 6-chloro-9H-purine with iodomethane in the presence of a base like potassium carbonate could facilitate sequential methylation.

Key considerations include:

-

Regioselectivity : Methylation at the 9-position typically precedes 8-substitution due to the higher reactivity of the N9 nitrogen in purines .

-

Reagent choice : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) has been employed for N9-alkylation, achieving 85% yield for analogous compounds .

-

Temperature control : Room-temperature reactions minimize side products, as evidenced in the synthesis of 2-amino-6-bromo-9-methylpurine .

Microwave irradiation enhances reaction kinetics and regioselectivity in purine functionalization. A protocol from PMC studies detailed the synthesis of 6-arylpurines via Suzuki-Miyaura cross-coupling, using palladium catalysts and arylboronic acids . Adapting this method for methyl group introduction would require methylboronic acids, though their instability necessitates alternative strategies. Instead, post-coupling methylation steps are more practical.

For example:

-

6-Chloro-8-methyl-9H-purine (Intermediate 12) : Synthesized via chlorination of 8-methylpurine precursors .

-

N9-Methylation : TBAF-assisted alkylation with iodomethane at room temperature, yielding 6-chloro-8,9-dimethyl-9H-purine in ~70% efficiency .

Microwave conditions (150°C, 5–15 min) reduce reaction times from hours to minutes, as shown in the preparation of 6-(5-bromo-2-methoxyphenyl)-8-methyl-9H-purine .

Catalytic Methods Using Palladium

Palladium-catalyzed reactions enable precise functionalization under mild conditions. A study in The Journal of Medicinal Chemistry highlighted the use of Pd(dppf)Cl₂ for coupling 6-chloro-8-methylpurine with methoxy-substituted phenylboronic acids . While this focused on aryl groups, replacing boronic acids with methylating agents—or employing methyl halides in Ullmann-type couplings—could achieve dimethylation.

Optimization parameters :

-

Catalyst loading : 5 mol% Pd(dppf)Cl₂ ensures complete conversion without excess metal residues .

-

Solvent systems : Dimethylformamide (DMF) or THF improves solubility of purine intermediates .

Solvent-Free Approaches

Green chemistry principles advocate solvent-free synthesis to reduce waste. Maddila et al. achieved 80–90% yields for 6-chloro-8-substituted purines using cellulose sulfuric acid, a biodegradable catalyst . Applying this to methylation would involve:

-

Mechanochemical grinding : Mixing 6-chloropurine with methyl iodide and catalyst in a ball mill.

-

Thermal activation : Heating at 80–100°C for 2–4 hours.

This method eliminates solvent recovery steps and enhances atom economy, aligning with industrial scalability demands.

Comparative Analysis of Synthetic Routes

The table below evaluates four methods based on yield, scalability, and environmental impact:

| Method | Yield (%) | Reaction Time | Scalability | Eco-Friendliness |

|---|---|---|---|---|

| Alkylation (TBAF) | 70–85 | 10–30 min | Moderate | Medium |

| Microwave-Assisted | 70–90 | 5–15 min | High | High |

| Palladium Catalysis | 65–80 | 1–3 hours | Low | Low |

| Solvent-Free | 80–90 | 2–4 hours | High | High |

Key findings :

-

Microwave and solvent-free methods offer superior yields and sustainability.

-

Palladium-based routes, while precise, suffer from catalyst cost and purification challenges.

Mechanistic Insights and Side Reactions

The methylation of purines is governed by:

-

Nucleophilicity hierarchy : N9 > N7 > N3, directing initial methylation to the 9-position .

-

Byproduct formation : Over-alkylation at N7 can occur if stoichiometry is unoptimized. For example, excess iodomethane in THF produces 6-chloro-7,8,9-trimethylpurine, necessitating careful reagent control .

Industrial-Scale Production Considerations

Large-scale synthesis requires:

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Range/Observation | Source |

|---|---|---|

| Allyl bromide (equiv.) | 3–15 | |

| Indium (equiv.) | 2–10 | |

| Reaction temperature | Room temperature to reflux |

Basic: What biochemical assays are suitable for studying enzyme interactions with this compound?

Answer:

Standard assays include:

- Kinetic inhibition studies : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase or kinase assays).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

- Molecular docking : Validate interactions using crystallographic data (e.g., PDB structures refined via SHELXL ).

Note : Structural analogs (e.g., 6-chloropurine ribonucleotide) show competitive inhibition in kinase assays, suggesting similar mechanisms for 6-chloro-8,9-dimethyl derivatives .

Advanced: How can synthetic yield be optimized for 8,9-dimethyl substitution on the purine scaffold?

Answer:

Key strategies include:

- Steric mitigation : Use bulky bases (e.g., DBU) to deprotonate reaction intermediates and enhance nucleophilicity.

- Microwave-assisted synthesis : Accelerate reaction kinetics for temperature-sensitive steps.

- Protecting groups : Temporarily shield reactive sites (e.g., 2,3-O-isopropylidene groups in ribofuranosyl derivatives ).

Example : Organoindium-mediated allylation of 6-chloro-9-allylpurine achieved 70% yield under reflux, whereas 6-piperidinyl analogs required harsher conditions .

Advanced: How can structural contradictions (e.g., NMR vs. X-ray data) be resolved for this compound?

Answer:

Triangulate data using:

- X-ray crystallography : Refine structures with SHELXL and visualize via ORTEP-3 .

- DFT calculations : Compare experimental and computed NMR shifts (e.g., using Gaussian09).

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., NIST data ).

Case Study : For 6-chloro-9-allylpurine, X-ray data resolved ambiguities in regiochemistry observed via ¹H NMR .

Advanced: How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-withdrawing chloro group : Activates the purine ring for nucleophilic attack at the 2- and 6-positions.

- Methyl groups : Sterically hinder electrophilic substitution but stabilize intermediates via hyperconjugation.

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Reactivity Impact |

|---|---|---|---|

| Cl | 6 | Withdrawing | ↑ Nucleophilic substitution |

| CH₃ | 8,9 | Donating/steric | ↓ Electrophilic attack |

Methodological Note : Use Hammett plots to quantify electronic effects in substitution reactions .

Advanced: What computational tools validate the biological activity of this compound against experimental data?

Answer:

- Molecular Dynamics (MD) simulations : Assess binding stability in enzyme pockets (e.g., GROMACS).

- ADMET prediction : Use PubChem data to estimate bioavailability and toxicity.

- Density Functional Theory (DFT) : Optimize geometry and predict spectroscopic properties .

Example : PubChem’s InChI key (KDCGOANMDULRCW-UHFFFAOYSA-N) for 9H-purine derivatives enables cross-referencing with experimental databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.